molecular formula C16H16ClN3O3S B10823149 Metolazone-d7

Metolazone-d7

Cat. No.: B10823149
M. Wt: 372.9 g/mol
InChI Key: AQCHWTWZEMGIFD-HRDWIZOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metolazone-d7 involves the incorporation of deuterium atoms into the Metolazone molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production process is optimized to maximize yield and minimize impurities, making it suitable for use in pharmaceutical and analytical applications .

Chemical Reactions Analysis

Types of Reactions

Metolazone-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Metolazone-d7 is unique due to its deuterated nature, which provides enhanced stability and precision in analytical applications. Similar compounds include:

Metolazone-d7 stands out due to its use as an internal standard in analytical methods, providing more accurate and reliable results compared to its non-deuterated counterparts .

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

372.9 g/mol

IUPAC Name

7-chloro-2-methyl-4-oxo-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]-1,2-dihydroquinazoline-6-sulfonamide

InChI

InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)/i1D3,3D,4D,5D,6D

InChI Key

AQCHWTWZEMGIFD-HRDWIZOWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N2C(NC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl)C)[2H])[2H]

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.